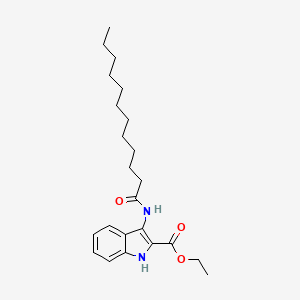![molecular formula C16H16FNO B14188763 1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one CAS No. 920803-93-6](/img/structure/B14188763.png)
1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is a chemical compound that features a fluorophenyl group and an aminoethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with (1S)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can further optimize the production process, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a ketone or aldehyde.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of an alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst or specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents). The reaction conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-4-fluorophenyl)ethan-1-amine: This compound features a similar structure but with a chlorine atom instead of a phenylethyl group.
1-(4-Fluorophenyl)biguanide hydrochloride:
Uniqueness
1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile building block and reagent in chemical synthesis.
Eigenschaften
CAS-Nummer |
920803-93-6 |
|---|---|
Molekularformel |
C16H16FNO |
Molekulargewicht |
257.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16FNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
WQYXCHWVXYGSMK-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)

![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)






